molecular formula C18H13Cl2N3O4S B316758 2-(2,4-dichlorophenoxy)-N-[(2-methyl-1,3-dioxoisoindol-5-yl)carbamothioyl]acetamide

2-(2,4-dichlorophenoxy)-N-[(2-methyl-1,3-dioxoisoindol-5-yl)carbamothioyl]acetamide

Cat. No.: B316758
M. Wt: 438.3 g/mol
InChI Key: AFSONMOUXMYANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,4-dichlorophenoxy)acetyl]-N’-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)thiourea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenoxy group, an acetyl group, and a thiourea moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dichlorophenoxy)acetyl]-N’-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)thiourea typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorophenoxyacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-amine to form the desired thiourea compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in industrial synthesis include thionyl chloride, acyl chlorides, and amines. The reactions are typically carried out under controlled temperatures and pressures to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dichlorophenoxy)acetyl]-N’-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea moiety can yield sulfonyl derivatives, while reduction can produce amines.

Scientific Research Applications

N-[(2,4-dichlorophenoxy)acetyl]-N’-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,4-dichlorophenoxy)acetyl]-N’-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.

    Thiourea derivatives: Compounds with similar thiourea moieties, known for their diverse biological activities.

Uniqueness

N-[(2,4-dichlorophenoxy)acetyl]-N’-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)thiourea is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H13Cl2N3O4S

Molecular Weight

438.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(2-methyl-1,3-dioxoisoindol-5-yl)carbamothioyl]acetamide

InChI

InChI=1S/C18H13Cl2N3O4S/c1-23-16(25)11-4-3-10(7-12(11)17(23)26)21-18(28)22-15(24)8-27-14-5-2-9(19)6-13(14)20/h2-7H,8H2,1H3,(H2,21,22,24,28)

InChI Key

AFSONMOUXMYANL-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=S)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=S)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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